molecular formula C22H17Cl2N3O4S2 B2534680 2-((3-(2,3-dichlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide CAS No. 1798455-98-7

2-((3-(2,3-dichlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B2534680
CAS No.: 1798455-98-7
M. Wt: 522.42
InChI Key: VMTPILRQRBJYCQ-UHFFFAOYSA-N
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Description

2-((3-(2,3-dichlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C22H17Cl2N3O4S2 and its molecular weight is 522.42. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is Threonine Tyrosine Kinase (TTK) . TTK is a dual-specificity kinase that plays a crucial role in the spindle assembly checkpoint during mitosis . It is an emerging target in medicinal chemistry due to its role in cell proliferation and its overexpression in various types of cancers .

Mode of Action

The compound exhibits strong binding affinity to TTK, with a Kd value of 0.15 nM . It is significantly less potent against a panel of 402 wild-type kinases at 100 nm . This suggests that the compound selectively inhibits TTK. The compound potently inhibits the kinase activity of TTK with an IC50 value of 23 nM .

Biochemical Pathways

The inhibition of TTK by the compound leads to chromosome missegregation and aneuploidy . Aneuploidy, an abnormal number of chromosomes, is a hallmark of cancer cells. By inducing aneuploidy, the compound disrupts normal cell division, leading to cell death .

Pharmacokinetics

The compound demonstrates good oral pharmacokinetic properties with a bioavailability value of 45.3% when administered at a dose of 25 mg/kg in rats . This suggests that the compound is well-absorbed and can reach therapeutic concentrations in the body.

Result of Action

The compound suppresses the proliferation of a panel of human cancer cell lines with low μM IC50 values . This indicates that the compound is effective in inhibiting cancer cell growth. Moreover, a combination therapy of the compound with paclitaxel displayed promising in vivo efficacy against the HCT-116 human colon cancer xenograft model in nude mice with a Tumor Growth Inhibition (TGI) value of 78% .

Properties

IUPAC Name

2-[3-(2,3-dichlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17Cl2N3O4S2/c1-30-16-7-6-12(10-17(16)31-2)25-18(28)11-33-22-26-14-8-9-32-20(14)21(29)27(22)15-5-3-4-13(23)19(15)24/h3-10H,11H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMTPILRQRBJYCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=C(C(=CC=C4)Cl)Cl)SC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17Cl2N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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